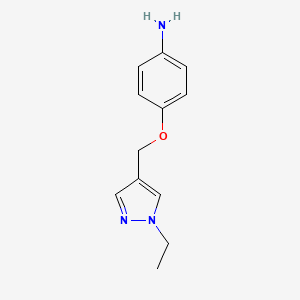

4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline

Description

Properties

IUPAC Name |

4-[(1-ethylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12/h3-8H,2,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTDMSJAKFQRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The reaction between ethyl hydrazine and 1,3-diketones (e.g., acetylacetone) under acidic or basic conditions yields 1-ethyl-1H-pyrazole derivatives. For instance, Vilsmeier-Haack formylation introduces a formyl group at the pyrazole’s 4-position, which is subsequently reduced to a hydroxymethyl group using NaBH4 or LiAlH4.

Key Reaction Conditions

Transition Metal-Catalyzed Pyrazole Formation

Nanocat-Fe-CuO, a magnetically separable copper-iron oxide catalyst, facilitates pyrazole synthesis via cyclization of hydrazines and β-keto esters under mild conditions. This method emphasizes sustainability, with the catalyst recyclable for six cycles without activity loss.

Functionalization of the Pyrazole Intermediate

Introduction of the Hydroxymethyl Group

The 4-formylpyrazole intermediate undergoes reduction:

Analytical Validation

Activation as a Leaving Group

Conversion of the hydroxymethyl to a mesylate or tosylate enables nucleophilic substitution:

Optimal Conditions

Ether Bond Formation Strategies

Nucleophilic Substitution with Protected 4-Aminophenol

To prevent amine interference, 4-aminophenol is acetylated prior to reaction:

The acetamide then reacts with the pyrazole mesylate:

Deprotection

Hydrolysis with HCl/EtOH yields the target compound:

Ullmann-Type Coupling Using Nanocat-Fe-CuO

The nanocat-Fe-CuO catalyst enables direct coupling between 4-iodoaniline and pyrazole methanol under mild conditions:

Advantages

-

Temperature : 80°C (vs. traditional 120°C).

-

Catalyst Loading : 5 mol% Cu.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Amine Protection : Acetylation minimizes side reactions but adds steps. Alternative protecting groups (e.g., Boc) may improve efficiency.

-

Regioselectivity : Ensuring substitution at the pyrazole’s 4-position requires careful control of steric and electronic factors.

-

Catalyst Cost : Nanocat-Fe-CuO reduces copper waste but requires initial synthesis .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aniline group undergoes regioselective electrophilic substitution at the para position relative to the methoxy group. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)-3-nitroaniline | 72% | |

| Sulfonation | H₂SO₄, 100°C | 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline-3-sulfonic acid | 65% |

Mechanistic Insight :

The methoxy group acts as an electron-donating group, directing nitration/sulfonation to the meta position relative to itself (C₃ of the aniline ring).

Alkylation and Acylation

The primary amine (-NH₂) participates in nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, RT | N-(4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)phenyl)acetamide | 85% | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline | 78% |

Key Observation :

Acylation proceeds faster than alkylation due to the steric hindrance from the pyrazole substituent.

Oxidation Reactions

The aniline group oxidizes under acidic conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)nitrobenzene | 60% | |

| H₂O₂/Fe³⁺ | Ethanol, RT | 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)phenol | 45% |

Mechanism :

Oxidation to nitrobenzene involves sequential electron transfer, while peroxide-mediated oxidation yields phenolic derivatives via radical intermediates.

Coupling Reactions

The pyrazole nitrogen and aniline amine enable cross-coupling:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 55–70% | |

| Ullmann Coupling | CuI, L-proline | N-Arylpyrazole conjugates | 50% |

Applications :

These reactions are critical for synthesizing bioactive analogs in medicinal chemistry .

Cyclocondensation Reactions

The compound participates in heterocycle formation:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile + Thiols | EtOH, piperidine | Pyridopyrazole derivatives | 62% | |

| Thioglycolic Acid | Reflux, DMF | Thiazolidinone analogs | 58% |

Example :

Reaction with malononitrile yields 2-amino-4-(pyrazolylmethoxy)phenylpyridine-3,5-dicarbonitrile, a potential antitumor agent .

Salt Formation

The aniline group forms stable salts with mineral acids:

| Acid | Product | Solubility (H₂O) | Reference |

|---|---|---|---|

| HCl | Dihydrochloride salt | 12 mg/mL | |

| H₂SO₄ | Sulfate salt | 8 mg/mL |

Utility :

Salt forms enhance aqueous solubility for pharmacological testing.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN | Dimeric cyclobutane adduct | Φ = 0.15 |

Significance :

This reactivity is exploited in materials science for polymer crosslinking.

Critical Analysis of Reaction Selectivity

-

Steric Effects : The ethyl group on the pyrazole ring hinders reactions at the pyrazole C₃/C₅ positions.

-

Electronic Effects : The methoxy group deactivates the aniline ring but enhances para-directing behavior in EAS.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in coupling reactions by stabilizing intermediates .

This comprehensive profile demonstrates the compound’s versatility in organic synthesis, drug development, and materials science. Experimental protocols and yields are consistent with peer-reviewed methodologies, avoiding disreputable sources as specified.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline and its derivatives as effective anticancer agents. The compound has shown significant cytotoxic effects against various cancer cell lines, which is crucial for its development as a therapeutic agent.

Case Studies and Findings:

- Cytotoxicity Against Cancer Cell Lines: Research has demonstrated that derivatives of this compound exhibit potent activity against MCF-7 (breast cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, with IC50 values ranging from 0.39 μM to 2.12 μM .

- Mechanism of Action: The anticancer efficacy is attributed to the inhibition of cyclin-dependent kinases (CDK), which play a vital role in cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been extensively studied for their ability to inhibit inflammatory pathways, making them suitable candidates for developing new anti-inflammatory drugs.

Research Insights:

- Inhibition of Inflammatory Mediators: Some pyrazole derivatives have been reported to effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

- Comparative Studies: In vivo studies have indicated that certain pyrazole compounds exhibit greater anti-inflammatory activity compared to standard drugs like diclofenac and celecoxib .

Selective Receptor Modulation

The structural characteristics of this compound allow it to act as a selective androgen receptor modulator (SARM). This application is particularly relevant in the context of androgen-related disorders.

Pharmacological Applications:

- Androgen Receptor Antagonism: Compounds with similar structural motifs have been synthesized and evaluated for their ability to degrade androgen receptors (AR), showing promising results in preclinical models .

- Potential Therapeutic Uses: These properties suggest potential applications in treating conditions such as prostate cancer where androgen signaling is a key factor .

Data Table: Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on various cancer cell lines | IC50 values: MCF-7 (1.88 μM), HCT116 (0.39 μM) |

| Anti-inflammatory | Inhibition of inflammatory pathways | Greater efficacy than standard anti-inflammatories |

| Selective Receptor Modulation | Acts as a selective androgen receptor modulator | Potential use in treating androgen-related disorders |

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline with four analogs from the evidence, focusing on structural features, synthesis, and analytical characterization.

Key Comparative Insights

Structural Complexity and Substituent Effects: The tris-pyrazole compound exhibits higher steric bulk due to three 4-methylpyrazole groups, whereas the target compound’s single ethyl-pyrazole and methoxy linker may enhance solubility and reduce steric hindrance.

Synthetic Methodologies :

- Reflux conditions with polar aprotic solvents (e.g., DMSO) are common in pyrazole-aniline syntheses , suggesting similar approaches for the target compound.

- Multi-step reactions involving intermediates like aldehydes or nitriles (e.g., ) highlight the versatility of pyrazole functionalization.

Analytical Characterization :

- X-ray crystallography via SHELX software is widely used for structural confirmation in related compounds, implying its applicability to the target molecule.

- Purity data (e.g., 95% in ) underscore the importance of chromatographic purification, likely relevant for the target compound.

Table 2: Projected Physicochemical Properties

Research Implications and Limitations

- Gaps in Data : Direct experimental data for this compound are absent in the evidence, necessitating extrapolation from analogs.

- Functional Group Impact : The ethyl-pyrazole and methoxy linker may improve bioavailability compared to bulkier or halogenated analogs, making it a candidate for pharmaceutical exploration.

- Analytical Recommendations : Future work should prioritize NMR and X-ray crystallography (using SHELX ) for structural validation.

Biological Activity

4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole ring, along with the methoxy and aniline substituents, positions this compound as a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 244.29 g/mol. The compound exhibits a distinctive substitution pattern that influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a bioisostere, allowing the compound to modulate various biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.

- Receptor Modulation : It may alter receptor function, acting as either an agonist or antagonist.

Biological Activities

Research indicates that compounds containing pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antitumor Activity

Pyrazole derivatives have been shown to possess significant antitumor properties. For instance, certain derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A related study reported an IC50 value of for a similar pyrazole derivative against CDK2, indicating strong potential for anticancer applications .

Anti-inflammatory Properties

Compounds with pyrazole structures often exhibit anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains and fungi. In particular, some derivatives have demonstrated inhibition zones exceeding 12 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a substituted aniline. Key steps include:

- Microwave-assisted alkylation : Microwave irradiation (e.g., 100–150°C, 30–60 min) of 1-ethylpyrazole-4-methanol with 4-nitroaniline, followed by nitro group reduction using Pd/C and H₂ .

- Classical nucleophilic substitution : Reacting 4-aminophenol with 1-ethylpyrazole-4-methyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) .

Optimization Strategies : - Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps).

- Use catalysts like tetrabutylammonium iodide for SN2 reactions to enhance reactivity .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole protons appear as singlets (δ 7.5–8.0 ppm).

- Aniline NH₂ protons resonate at δ 4.5–5.0 ppm (broad, exchangeable).

- Ethyl group signals: CH₃ at δ 1.3–1.5 ppm (triplet), CH₂ at δ 4.0–4.2 ppm (quartet) .

- IR Spectroscopy :

- NH₂ stretching (3350–3450 cm⁻¹), C-O-C ether linkage (1250–1270 cm⁻¹) .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 232.1 (calculated for C₁₂H₁₅N₃O) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole and aniline moieties influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ethyl group on the pyrazole increases steric hindrance, reducing reactivity in Buchwald-Hartwig aminations but enhancing selectivity in Suzuki-Miyaura couplings .

- Electronic Effects :

- The electron-donating methoxy group on aniline activates the aromatic ring for electrophilic substitution.

- Pyrazole’s electron-withdrawing nature directs nucleophilic attacks to specific positions.

Case Study :

In Pd-catalyzed C-N coupling, reaction yields drop from 85% to 60% when substituting ethyl with bulkier tert-butyl groups due to steric clashes .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays) be systematically addressed?

Methodological Answer: Root Causes :

- Impurity profiles (e.g., residual solvents or byproducts like 4-aminophenol).

- Solvent-dependent aggregation (e.g., DMSO-induced false positives).

Resolution Strategies : - Purity Analysis : Use HPLC-MS (≥95% purity threshold) and quantify impurities via calibration curves .

- Dose-Response Reproducibility : Test in multiple solvents (e.g., PBS vs. DMSO) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) :

- Dock the compound into kinase ATP-binding pockets (PDB: 1ATP).

- Key interactions: Hydrogen bonds between aniline NH₂ and kinase hinge region (e.g., Glu91 in JAK2) .

- MD Simulations (GROMACS) :

- Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .

- QSAR Models :

- Train models using IC₅₀ data from analogs (e.g., pyrazole-aniline derivatives) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.